

Application Notes: Methyltetrazine-PEG4-Amine in Antibody-Drug Conjugate (ADC) Development

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Compound of Interest		
Compound Name:	Methyltetrazine-PEG4-Amine	
Cat. No.:	B609000	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the antigen-specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small-molecule drug.[1][2] A critical component of an ADC is the linker, which covalently connects the antibody and the payload.[3][4] The linker's properties are paramount, influencing the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release.[3] [5]

Methyltetrazine-PEG4-Amine is a heterobifunctional linker that leverages bioorthogonal chemistry for ADC construction.[6][7] This approach involves a two-stage process: the antibody is first functionalized with a strained alkene, typically a trans-cyclooctene (TCO), and separately, the cytotoxic payload is conjugated to the Methyltetrazine-PEG4-Amine linker.[5] The two components are then joined via a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, also known as tetrazine ligation.[8][9] This methodology offers precise control over the conjugation process, leading to more homogeneous and stable ADCs.[1][10]

Key Features and Advantages of the Methyltetrazine-TCO System

The use of **Methyltetrazine-PEG4-Amine** for ADC development offers several distinct advantages rooted in the principles of bioorthogonal click chemistry:



- Extraordinary Reaction Kinetics: The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 30,000 M⁻¹s⁻¹.[9][11] This allows for efficient conjugation at low concentrations, minimizing potential damage to the antibody.
- High Specificity and Orthogonality: The tetrazine and TCO groups react exclusively with
 each other and do not interfere with native functional groups found in biological systems.[6]
 [12] This chemoselectivity ensures precise control over the conjugation site and the final
 drug-to-antibody ratio (DAR).[9]
- Biocompatibility: The reaction proceeds under mild, physiological conditions (e.g., pH 7.4, 37°C) without the need for catalysts or co-factors that could compromise the integrity of the antibody or payload.[6][9]
- Hydrophilic PEG4 Spacer: The polyethylene glycol (PEG) spacer enhances the hydrophilicity
 of the linker-payload complex.[2][4] This is crucial for mitigating the aggregation often caused
 by hydrophobic payloads, improving the ADC's overall solubility, stability, and
 pharmacokinetic profile.[2][5] The PEG4 spacer also provides a flexible connection that can
 reduce steric hindrance during the ligation reaction.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the components and reactions involved in developing ADCs using the methyltetrazine ligation strategy.

Table 1: Properties of **Methyltetrazine-PEG4-Amine** Linker



Property	Value/Description	References
Reactive Group 1	Methyltetrazine	[6]
Reactive Group 2	Primary Amine (-NH ₂)	[6][7]
Spacer	4-unit Polyethylene Glycol (PEG4)	[6]
Purity	>95% by HPLC	[6]
Solubility	Soluble in DMSO, DMF, THF, DCM	[6]

| Storage Conditions | -20°C, protected from light |[6][13] |

Table 2: Comparison of Bioorthogonal Reaction Kinetics

Reaction	Typical Second- Order Rate Constant (M ⁻¹ s ⁻¹)	Key Features	References
Tetrazine-TCO Ligation	1,000 - 30,000+	Extremely fast, catalyst-free	[9][11][14]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)	0.1 - 1.0	Widely used, catalyst- free	[15]

| Staudinger Ligation | ~0.002 | First bioorthogonal reaction, slow kinetics |[15] |

Table 3: Typical Reaction Parameters for ADC Formation via Tetrazine Ligation



Parameter	Recommended Range	Purpose	References
Antibody Concentration	1 - 10 mg/mL	Maintain antibody stability and reaction efficiency	[9][16]
TCO-NHS Ester Molar Excess (for Ab modification)	5 to 15-fold	Achieve desired degree of labeling on antibody lysines	[5]
Tetrazine-Payload Molar Excess (for ligation)	1.5 to 3-fold	Drive the ligation reaction to completion	[5][9]
Reaction pH	7.4 - 8.5	Optimal for NHS ester reaction and ligation stability	[5][12]
Incubation Time (Ligation)	30 - 120 minutes	Sufficient for reaction completion due to fast kinetics	[5][9][16]

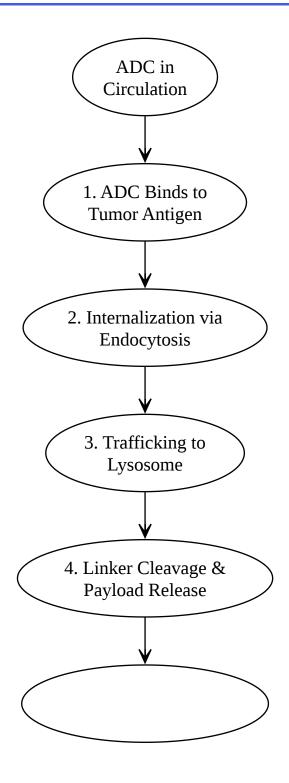
| Temperature | Room Temperature to 37°C | Mild conditions to preserve biomolecule integrity | [9] |

Visualized Workflows and Mechanisms

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Fig. 1: Two-Stage ADC Synthesis Workflow





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Fig. 2: ADC Mechanism of Action

Detailed Experimental Protocols



These protocols provide a general framework. Optimal conditions, such as molar ratios and incubation times, may need to be determined empirically for each specific antibody and payload combination.

Part 1: Preparation of Conjugation Components

Protocol 1A: Antibody Modification with TCO-NHS Ester

This protocol describes the functionalization of an antibody with TCO groups by targeting lysine residues.

- Materials:
 - Monoclonal antibody (mAb)
 - Phosphate-buffered saline (PBS), pH 7.4-8.5
 - TCO-PEG4-NHS Ester
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- Procedure:
 - Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it for PBS (pH 7.4-8.5) using a desalting column. Adjust the final antibody concentration to 2-10 mg/mL.[5][9]
 - TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS Ester in anhydrous DMSO.[5]
 - Conjugation Reaction: Add a 5- to 15-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.[5]
 - Purification: Remove excess, unreacted TCO-NHS ester by purifying the TCO-modified antibody using a desalting column equilibrated with PBS, pH 7.4.



 Characterization: Determine the concentration of the TCO-modified antibody via UV-Vis spectroscopy at 280 nm. The degree of labeling can be assessed using mass spectrometry.

Protocol 1B: Conjugation of Payload to Methyltetrazine-PEG4-Amine

This protocol describes the conjugation of a payload containing a carboxylic acid group to the amine of the linker. This requires activation of the carboxylic acid to an NHS ester.

- Materials:
 - Cytotoxic payload with a carboxylic acid group
 - Methyltetrazine-PEG4-Amine
 - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
 - N-hydroxysuccinimide (NHS)
 - N,N-Diisopropylethylamine (DIPEA)
 - Anhydrous Dimethylformamide (DMF) or DMSO
 - Reverse-phase HPLC for purification

Procedure:

- Payload Activation: In an anhydrous solvent like DMF, dissolve the payload, EDC, and NHS in a 1:1.2:1.2 molar ratio. Stir the reaction at room temperature for 1-2 hours to form the payload-NHS ester.[5]
- Conjugation to Linker: In a separate flask, dissolve Methyltetrazine-PEG4-Amine in anhydrous DMF. Add 2-3 equivalents of DIPEA to act as a base.
- Slowly add the activated payload-NHS ester solution to the Methyltetrazine-PEG4-Amine solution.
- Stir the reaction mixture at room temperature overnight.



Purification: Remove the solvent under reduced pressure. Purify the resulting
 Methyltetrazine-PEG4-Payload conjugate by reverse-phase HPLC. Confirm the product identity and purity using LC-MS.[5]

Part 2: ADC Formation and Purification

Protocol 2: ADC Formation via Tetrazine Ligation

This protocol describes the final "click" reaction between the TCO-modified antibody and the tetrazine-functionalized payload.

- Materials:
 - TCO-modified antibody (from Protocol 1A)
 - Methyltetrazine-PEG4-Payload (from Protocol 1B)
 - PBS, pH 7.4
 - Size-exclusion chromatography (SEC) system

Procedure:

- Prepare Payload-Linker Solution: Dissolve the purified Methyltetrazine-PEG4-Payload conjugate in DMSO to create a concentrated stock solution (e.g., 10 mM).
- Ligation Reaction: Add a 1.5 to 3-fold molar excess of the Methyltetrazine-PEG4-Payload stock solution to the TCO-modified antibody.[5] The final antibody concentration should be between 1-5 mg/mL.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle mixing.[5][9] The reaction progress can often be monitored visually by the disappearance of the tetrazine's characteristic pink/red color.[5]
- Purification: Purify the resulting ADC to remove excess payload-linker conjugate and any residual solvent using an SEC system with PBS, pH 7.4 as the mobile phase.[5]

Characterization of the Final ADC



After purification, the ADC must be thoroughly characterized to ensure quality and consistency. The drug-to-antibody ratio (DAR) is a critical quality attribute.[17]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

Method 1: UV-Vis Spectroscopy

This method provides a rapid calculation of the average DAR for the ADC population, provided the drug has a unique absorbance peak distinct from the antibody's absorbance at 280 nm.[18]

- Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for the payload (A_{max}).
- Calculate the concentration of the antibody and the payload using the Beer-Lambert law and a set of simultaneous equations, correcting for the payload's contribution to absorbance at 280 nm.[18]
- The average DAR is calculated as: DAR = [Payload Concentration] / [Antibody Concentration].

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful method that separates ADC species based on the number of conjugated drugs, providing information on both the average DAR and the distribution of different species (DARO, DAR2, DAR4, etc.).[18][19]

- Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in HIC mobile phase A.
- HIC Analysis: Inject the sample onto an HIC column. Elute the different ADC species using a gradient of decreasing salt concentration.
- Data Analysis: Integrate the peak areas for each species (e.g., corresponding to 0, 1, 2, etc., drugs per light/heavy chain or per antibody). The average DAR is calculated by the weighted average of the peak areas.[17][20]

Method 3: LC-MS Analysis



For a more precise measurement, liquid chromatography-mass spectrometry can be used.

- Sample Preparation: The ADC may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation with an enzyme like PNGase F can reduce heterogeneity.
 [5]
- LC-MS Analysis: Perform reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
- Data Analysis: Deconvolute the resulting mass spectra to identify the masses of the different drug-loaded antibody chains. The DAR can be calculated from the relative abundance of each species.[17]

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